![molecular formula C8H15NO2 B1603575 2-Oxa-8-azaspiro[4.5]decan-4-ol CAS No. 777049-50-0](/img/structure/B1603575.png)
2-Oxa-8-azaspiro[4.5]decan-4-ol
Overview
Description
2-Oxa-8-azaspiro[4.5]decan-4-ol is a spiro compound characterized by a unique bicyclic structure where two rings are linked by a single carbon atom. This compound is notable for its 3D structural properties and inherent rigidity, making it a valuable scaffold in the synthesis of biologically active compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions
A convenient synthesis of 2-Oxa-8-azaspiro[4.5]decan-4-ol involves the use of commercially available reagents such as tetrahydropyran-4-carbonitrile and 1-bromo-2-fluoroethane. The reaction proceeds through a series of steps including alkylation and heterocyclization . The detailed reaction conditions typically involve the use of a base and a solvent under controlled temperature conditions to facilitate the formation of the spiro compound.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for larger volumes, ensuring consistent quality and yield, and implementing safety measures for handling reagents and intermediates.
Chemical Reactions Analysis
Types of Reactions
2-Oxa-8-azaspiro[4.5]decan-4-ol can undergo various types of chemical reactions, including:
Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often facilitated by nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium hydroxide. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and specific solvents to ensure the reaction proceeds efficiently.
Major Products
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation might yield a ketone or an aldehyde, while reduction could produce an alcohol or an amine. Substitution reactions could result in a variety of functionalized derivatives of the original compound.
Scientific Research Applications
Chemical Synthesis
Building Block for Complex Molecules
2-Oxa-8-azaspiro[4.5]decan-4-ol serves as a crucial building block in the synthesis of more complex organic molecules. It is utilized in the formation of spirocyclic compounds, which are often found in natural products and pharmaceuticals. The compound's ability to undergo various chemical reactions makes it a versatile intermediate in organic synthesis.
Synthetic Routes
The synthesis of this compound can be achieved through several methods, including cyclization reactions that yield the spirocyclic structure. Common synthetic routes involve:
- Cyclization Reactions : These reactions facilitate the formation of the spirocyclic ring system.
- Reduction and Substitution Reactions : These methods are employed to modify the compound for specific applications.
Biological Applications
Potential Biological Activity
Research indicates that this compound exhibits potential biological activity, including:
- Antimicrobial Properties : Preliminary studies suggest that this compound may inhibit microbial growth, making it a candidate for antibiotic development.
- Antiviral Activity : The compound's interaction with viral enzymes could lead to the development of antiviral agents.
Mechanism of Action
The mechanism by which this compound exerts its biological effects involves binding to specific enzymes or receptors, potentially altering their activity and leading to therapeutic effects in disease models .
Medicinal Chemistry
Pharmaceutical Development
The unique structure of this compound positions it as a promising scaffold for drug development, particularly for targeting neurological and metabolic disorders. Its potential as an intermediate in pharmaceutical synthesis is being explored extensively.
Case Studies
- SHP2 Inhibitor Development : A study characterized a potent SHP2 allosteric inhibitor derived from this compound, demonstrating its application in cancer treatment .
- Transaminase Reactions : Research on transaminase-catalyzed reactions has shown that derivatives of this compound can be synthesized with high enantioselectivity and yield, highlighting its utility in producing chiral pharmaceuticals .
Industrial Applications
Specialty Chemicals Production
In industrial settings, this compound is utilized in the production of specialty chemicals that possess unique properties due to their spirocyclic nature. These applications include:
- Ligands in Coordination Chemistry : The compound acts as a ligand, facilitating various coordination reactions essential for material science.
Mechanism of Action
The mechanism of action of 2-Oxa-8-azaspiro[4.5]decan-4-ol involves its interaction with specific molecular targets and pathways. The compound’s spiro structure allows it to fit into unique binding sites on enzymes or receptors, modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of receptor signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Some similar compounds include:
- 2,8-Diazaspiro[4.5]decane
- 2,7-Diazaspiro[4.5]decane
- 2,7-Diazaspiro[4.4]nonane
- 2-Oxa-7-azaspiro[4.4]nonane
Uniqueness
2-Oxa-8-azaspiro[4.5]decan-4-ol is unique due to its specific spiro structure, which imparts distinct 3D properties and rigidity. This makes it particularly valuable as a scaffold in drug discovery and other applications where structural complexity and stability are desired .
Biological Activity
2-Oxa-8-azaspiro[4.5]decan-4-ol is a spirocyclic compound that has garnered attention for its potential therapeutic applications, particularly in the fields of medicinal chemistry and drug development. Its unique structure, which includes both oxygen and nitrogen atoms, positions it as a promising candidate for various biological activities. This article delves into the biological activity of this compound, highlighting its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 157.21 g/mol. The compound features a hydroxyl group (-OH) at the 4-position, contributing to its reactivity and biological activity. Its spirocyclic nature enhances its interactions with biological macromolecules, making it an interesting subject for research.
Research indicates that this compound exhibits notable biological activities through several mechanisms:
- Enzyme Inhibition : The compound has been studied for its potential to inhibit specific enzymes involved in disease pathways, particularly those related to cancer and neurodegenerative diseases. For instance, derivatives of this compound have shown promise as SHP2 inhibitors, which are relevant in cancer therapeutics due to their role in cell signaling pathways associated with tumor growth .
- Modulation of Receptor Activity : Preliminary studies suggest that this compound may interact with various receptors, influencing their activity and potentially leading to therapeutic effects in metabolic disorders .
- Antitumor Effects : Some derivatives have demonstrated significant antitumor activity by interacting with proteins involved in cell proliferation and survival pathways . The exact mechanisms are still under investigation but may involve the inhibition of key signaling pathways critical for tumor growth.
Case Studies
Several studies have explored the biological activity of this compound:
- Synthesis and Evaluation : A study focused on synthesizing derivatives of this compound and evaluating their biological activity against various cancer cell lines. The results indicated that certain derivatives exhibited significant cytotoxic effects, suggesting their potential as anticancer agents .
- Mechanistic Studies : Another investigation examined the compound's interaction with SHP2, revealing that it could effectively inhibit this enzyme's activity, which is implicated in several cancers . This inhibition was linked to reduced cell proliferation in vitro.
- Pharmacokinetic Studies : Research into the pharmacokinetics of this compound has shown that its lipophilicity enhances bioavailability, making it a suitable candidate for further development as a therapeutic agent .
Comparative Analysis with Similar Compounds
The following table summarizes key structural and biological characteristics comparing this compound with related compounds:
Compound Name | Structure Type | Key Biological Activity | Molecular Weight (g/mol) |
---|---|---|---|
This compound | Spirocyclic | SHP2 Inhibition, Antitumor | 157.21 |
(R)-2-Oxa-8-azaspiro[4.5]decan | Spirocyclic | Antitumor Effects | 157.21 |
(S)-2-Oxa-8-azaspiro[4.5]decan | Spirocyclic | Enzyme Modulation | 157.21 |
Properties
IUPAC Name |
2-oxa-8-azaspiro[4.5]decan-4-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO2/c10-7-5-11-6-8(7)1-3-9-4-2-8/h7,9-10H,1-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TUXFSVNDVGOMQY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC12COCC2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70620734 | |
Record name | 2-Oxa-8-azaspiro[4.5]decan-4-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70620734 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
777049-50-0 | |
Record name | 2-Oxa-8-azaspiro[4.5]decan-4-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70620734 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.